molecular formula C10H10O B168014 Benzylideneacetone CAS No. 1896-62-4

Benzylideneacetone

Cat. No.: B168014
CAS No.: 1896-62-4
M. Wt: 146.19 g/mol
InChI Key: BWHOZHOGCMHOBV-BQYQJAHWSA-N
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Description

Benzylideneacetone, also known as (3E)-4-Phenylbut-3-en-2-one, is an organic compound with the molecular formula C10H10O. It is an α,β-unsaturated ketone that exists predominantly in the trans isomeric form. This compound is a pale yellow solid with a sweet floral odor and is used in various applications, including as a flavoring agent in food and perfumes .

Mechanism of Action

C6H5CH=CHC(O)CH3C_6H_5CH=CHC(O)CH_3C6​H5​CH=CHC(O)CH3​

. This compound has been used in various applications, including as a flavoring ingredient in food and perfumes . However, the specific mechanism of action of Benzylideneacetone is not well-documented in the literature. Here, we provide a hypothetical overview based on the available information.

Target of Action

It has been noted that this compound acts as an inhibitor of the enzyme phospholipase a2 (ec 3114) of insects like the diamondback moth .

Pharmacokinetics

Its solubility in water is 13 g/L , which may influence its absorption and distribution in the body

Action Environment

Its physical properties, such as its melting point (39 to 42 °c) and boiling point (260 to 262 °c) , may be influenced by environmental temperature.

Biochemical Analysis

Biochemical Properties

Benzylideneacetone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One of the key interactions is with phospholipase A₂ (PLA₂), an enzyme involved in the biosynthesis of eicosanoids, which mediate immune reactions . This compound acts as an inhibitor of PLA₂, thereby suppressing the immune response in insects . Additionally, this compound has been shown to inhibit the activity of mushroom tyrosinase, an enzyme involved in melanin synthesis . This inhibition is reversible and occurs through mixed-type inhibition for monophenolase activity and noncompetitive inhibition for diphenolase activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to enhance the virulence of Bacillus thuringiensis against insect larvae by inhibiting the immune response of the host . This immunosuppressive effect is achieved by inhibiting hemocyte microaggregation and impairing hemocyte-spreading behavior in insects . Furthermore, this compound influences cell signaling pathways by inhibiting eicosanoid biosynthesis, which plays a crucial role in immune responses . It also affects gene expression and cellular metabolism by modulating the activity of enzymes like PLA₂ and tyrosinase .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of PLA₂, preventing the enzyme from catalyzing the biosynthesis of eicosanoids . This inhibition results in the suppression of immune responses in insects. Additionally, this compound inhibits tyrosinase by binding to the enzyme and altering its activity . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to inhibit mushroom tyrosinase activity effectively, with the inhibitory effects being reversible . The compound’s stability and degradation have been evaluated in various studies, indicating that it remains active over extended periods under controlled conditions . Long-term effects on cellular function include sustained inhibition of enzyme activity and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can enhance the virulence of Bacillus thuringiensis against insect larvae by suppressing the host’s immune response . Excessive doses may lead to toxic or adverse effects, including potential phytotoxicity . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydrogenation and desethylation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . These metabolic pathways result in the formation of metabolites that can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is absorbed onto the surfaces of cells during various processes, influencing its localization and accumulation . This compound’s distribution within tissues is crucial for its biological activity, as it determines the compound’s accessibility to target enzymes and proteins .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . Targeting signals and post-translational modifications may influence this compound’s localization, ensuring its interaction with the appropriate biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylideneacetone can be synthesized through the base-induced condensation of acetone and benzaldehyde. The reaction proceeds as follows: [ \text{CH}_3\text{C(O)CH}_3 + \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH=CHC(O)CH}_3 + \text{H}_2\text{O} ] This reaction is typically carried out using a base such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF). The choice of base and solvent can significantly affect the yield and purity of the product .

Industrial Production Methods: In industrial settings, the aldol condensation reaction is often catalyzed by layered double hydroxides (LDHs) or other heterogeneous catalysts to improve efficiency and reduce environmental impact. The use of LDHs allows for easier handling, product separation, and catalyst reuse .

Chemical Reactions Analysis

Types of Reactions: Benzylideneacetone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form benzoic acid and acetone.

    Reduction: Hydrogenation of this compound results in the formation of benzylacetone.

    Substitution: It can react with nucleophiles in Michael addition reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation is typically carried out using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Michael addition reactions often use nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Benzylideneacetone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dibenzylideneacetone: Formed by the condensation of this compound with another molecule of benzaldehyde.

    Cinnamaldehyde: An α,β-unsaturated aldehyde with similar reactivity.

    Methyl styryl ketone: Another α,β-unsaturated ketone with a similar structure.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and its use in various industrial applications further highlight its versatility .

Properties

IUPAC Name

(E)-4-phenylbut-3-en-2-one
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InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
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InChI Key

BWHOZHOGCMHOBV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1031626
Record name Methyl trans-styryl ketone
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Molecular Weight

146.19 g/mol
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Physical Description

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour
Record name trans-4-Phenyl-3-buten-2-one
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Record name 4-Phenyl-3-buten-2-one
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

262.00 °C. @ 760.00 mm Hg
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Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 4-Phenyl-3-buten-2-one
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Vapor Pressure

0.009 [mmHg]
Record name trans-4-Phenyl-3-buten-2-one
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CAS No.

1896-62-4, 122-57-6
Record name trans-4-Phenyl-3-buten-2-one
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Record name 3-Buten-2-one, 4-phenyl-
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Record name 4-phenylbutenone
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Record name BENZYLIDENEACETONE
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Melting Point

41.5 °C
Record name Benzylideneacetone
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Synthesis routes and methods I

Procedure details

It should be noted that an initial reaction of 2-methylaminoethanol (1.5 mL) with 4-hydroxybenzylideneacetone (0.68 g) in NaHSO3 (0.78 g) and H2O (1.5 mL) in a sealed vial at 140° C. for 16 hrs did not provide the necessary benzylidene acetone derivative (Scheme 1, compound (b)). Therefore, N-methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (Scheme 1, compound (a)) was purchased and used to complete the first step of synthesis instead. When the benzylidene acetone derivative was spotted on a TLC plate the compound glowed fluorescently. The benzylidene acetone derivative reaction mixture was spotted onto preparative TLC plate for purification. Three distinct bands can be observed: a red band at the bottom of the plate, yellow band at the middle, and a faint band at the top were observed. Using mass spectra the inventors determined that the middle yellow band contained the actual benzylidene acetone derivative.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an ambient pressure oxygen atmosphere, 29.2 mg of 4-phenyl-but-3-ene-2-ol and 33.9 mg of the platinum catalyst obtained in Example 1 were agitated for fifteen hours at 60° C. in 2 ml of water. The reaction mixture was subsequently extracted using ethyl acetate, and the organic layer was dried using magnesium sulfate, filtered and concentrated to obtain 25.2 mg (87% yield) of benzalacetone. The reaction equation and the analytical results of the product are shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-phenyl-but-3-ene-2-ol
Quantity
29.2 mg
Type
reactant
Reaction Step One
Quantity
33.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

Name
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CC(O)C=Cc1ccccc1
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Synthesis routes and methods IV

Procedure details

Next, the reaction product was analyzed by NMR using proton (nuclear magnetic resonance apparatus, hereinafter to be called 1H-NMR). FIG. 5 is a view illustrating the reaction products from hydrogenation reaction of benzalacetone of Example 1. As is obvious from the figure, 4-phenyl-2-butanone and 4-phenyl-2-butanol were obtained by hydrogenation of benzalacetone within five minutes as reaction time at the yield of 97% and 3%, respectively.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzylideneacetone
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Benzylideneacetone
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Customer
Q & A

A: Benzylideneacetone has the molecular formula C10H10O and a molecular weight of 146.19 g/mol. []

A: Yes, various spectroscopic techniques have been used to characterize this compound. Researchers have reported IR, 1H NMR, and 13C NMR data for the compound and its derivatives. [, , ]

A: While this compound itself may not be a catalyst, it plays a crucial role in forming metal complexes with catalytic activity. For example, it readily forms complexes with iron carbonyl, such as (η4-Benzylideneacetone)tricarbonyliron, which serves as a versatile precursor for synthesizing various organometallic compounds. []

A: In the presence of a palladium catalyst and a base like DBU, Morita-Baylis-Hillman carbonates derived from isatins can react with o-hydroxybenzylideneacetones. This cascade reaction effectively constructs 1,2,3,4-tetrahydrodibenzo[b,d]furan frameworks, highlighting the synthetic utility of this compound derivatives in organic transformations. []

A: Yes, molecular orbital calculations have been utilized to study the electronic and steric effects of different ligands in model iron carbonyl complexes incorporating this compound. This computational approach provides insights into the bonding and structural features of these complexes. []

A: Research indicates that modifying the structure of this compound can significantly impact its biological activity. For example, introducing hydroxyl groups or sugar moieties can alter its antifungal and immunosuppressive effects. [, ] Notably, the introduction of specific substituents in this compound derivatives led to enhanced osteoclast-inhibitory potency while retaining their osteoblast-stimulatory activity. []

A: While specific formulation strategies for this compound are not extensively discussed in the provided research, its incorporation into metal complexes, such as (η4-Benzylideneacetone)tricarbonyliron, offers a method to modulate its stability and reactivity. []

ANone: The provided articles primarily focus on the chemical and biological aspects of this compound and do not delve into specific SHE regulations. It's important to consult relevant safety data sheets and regulatory guidelines for comprehensive information on handling, storage, and disposal of this compound.

A: Studies in rats and dogs show that this compound undergoes reductive metabolism, primarily forming the double bond-reduced product, 4-phenyl-2-butanone. This metabolic pathway is considered a detoxification route. []

A: Research highlights various biological activities of this compound and its derivatives. It demonstrates antifungal activity against plant pathogens like Phytophthora capsici and Colletotrichum acutatum. [] Additionally, it exhibits immunosuppressive effects in insects by inhibiting phospholipase A2, an enzyme crucial for insect immune responses. [, ] This immunosuppressive activity can enhance the virulence of Bacillus thuringiensis against insect pests. [] Studies also suggest its potential in treating osteopenic diseases due to its ability to inhibit osteoclastogenesis and activate osteoblastogenesis. []

A: The research showcases the diverse applications of this compound and its derivatives across multiple disciplines. Its use spans organic synthesis, medicinal chemistry, and agricultural science. In organic synthesis, it serves as a valuable building block for constructing complex molecules. [] Its biological activities make it a promising candidate for developing new agrochemicals to control plant diseases and enhance the efficacy of biopesticides. [, , ] Furthermore, its potential in managing bone diseases highlights its relevance in medicinal chemistry. [] This interdisciplinary interest underscores the versatility of this compound as a valuable compound with diverse applications.

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